4-benzyl-N-(3-bromophenyl)-5-oxomorpholine-3-carboxamide
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Overview
Description
4-benzyl-N-(3-bromophenyl)-5-oxomorpholine-3-carboxamide is a synthetic organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a benzyl group, a bromophenyl group, and a morpholine ring with a carboxamide functional group. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(3-bromophenyl)-5-oxomorpholine-3-carboxamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenating agent, such as thionyl chloride, to form 2-chloroethylmorpholine.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base, such as sodium hydride, to form benzylmorpholine.
Bromination: The bromophenyl group can be introduced through a bromination reaction using bromobenzene and a brominating agent, such as bromine or N-bromosuccinimide (NBS).
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the intermediate compound with a suitable amine, such as 3-bromophenylamine, and a coupling agent, such as carbonyldiimidazole (CDI).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(3-bromophenyl)-5-oxomorpholine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the bromine atom.
Scientific Research Applications
4-benzyl-N-(3-bromophenyl)-5-oxomorpholine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(3-bromophenyl)-5-oxomorpholine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-benzyl-N-(3-difluoromethanesulfonylphenyl)piperazine-1-carbothioamide
- 4-benzyl-N-(3-chlorophenyl)-5-oxomorpholine-3-carboxamide
- 4-benzyl-N-(3-methylphenyl)-5-oxomorpholine-3-carboxamide
Uniqueness
4-benzyl-N-(3-bromophenyl)-5-oxomorpholine-3-carboxamide is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-benzyl-N-(3-bromophenyl)-5-oxomorpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c19-14-7-4-8-15(9-14)20-18(23)16-11-24-12-17(22)21(16)10-13-5-2-1-3-6-13/h1-9,16H,10-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXDZYXJBRWYFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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